molecular formula C23H15FN4S B12027671 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 577791-55-0

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12027671
CAS No.: 577791-55-0
M. Wt: 398.5 g/mol
InChI Key: QNPMZGAQKNBQAC-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative featuring a planar anthracene moiety and a 2-fluorophenyl substituent.

Properties

CAS No.

577791-55-0

Molecular Formula

C23H15FN4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H15FN4S/c24-21-12-6-5-11-19(21)22-26-27-23(29)28(22)25-14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H,(H,27,29)/b25-14+

InChI Key

QNPMZGAQKNBQAC-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Core Triazole Formation

The 1,2,4-triazole-3-thiol core is synthesized via cyclization of acylthiosemicarbazides. Key steps include:

Thiosemicarbazide Intermediate Synthesis

  • Starting Materials :

    • 2-Fluorobenzoic acid

    • Thiosemicarbazide

  • Procedure :

    • React 2-fluorobenzoic acid with thiosemicarbazide in ethanol under reflux (4–6 h) to form 2-fluorobenzoylthiosemicarbazide.

    • Mechanism : Nucleophilic acyl substitution followed by dehydration.

  • Key Data :

    • Yield: 75–85%

    • Characterization: IR confirms C=O (1662 cm⁻¹) and C=S (617 cm⁻¹) stretches.

Cyclization to 4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol

  • Reagents :

    • Aqueous NaOH (10% w/v)

    • Hydrazine hydrate

  • Procedure :

    • Reflux the thiosemicarbazide intermediate with NaOH and hydrazine hydrate (3–4 h).

    • Acidify with HCl to precipitate the triazole-thiol.

  • Key Data :

    • Yield: 42–58%

    • Melting Point: 198–200°C

    • ¹H NMR (DMSO-d₆): δ 7.7 (m, 5H, Ar-H), 7.9 (s, 2H, NH₂), 14.6 (s, 1H, S-H).

Schiff Base Condensation

The anthrylmethylidene group is introduced via acid-catalyzed Schiff base formation:

Reaction Setup

  • Reagents :

    • 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

    • 9-Anthracenecarboxaldehyde

    • Concentrated H₂SO₄ (catalytic)

  • Procedure :

    • Suspend the triazole-thiol (1 eq) and 9-anthracenecarboxaldehyde (1.1 eq) in ethanol.

    • Add H₂SO₄ (2–3 drops) and reflux for 6–8 h.

    • Cool, filter, and recrystallize from ethanol-DMF.

  • Optimization Notes :

    • Solvent : Ethanol maximizes solubility of both reactants.

    • Catalyst : H₂SO₄ enhances imine formation kinetics.

  • Key Data :

    • Yield: 39–45%

    • Melting Point: 190–192°C (similar analogs)

    • ¹H NMR (DMSO-d₆): δ 8.7 (s, 1H, N=CH), 7.5–8.2 (m, 16H, Ar-H), 14.6 (s, 1H, S-H).

Alternative Methodologies

Microwave-Assisted Synthesis

  • Procedure :

    • Combine thiosemicarbazide and 2-fluorobenzoic acid in a microwave reactor (150 W, 120°C, 15 min).

    • Subsequent condensation with 9-anthracenecarboxaldehyde under microwave (100°C, 10 min).

  • Advantages :

    • Reduces reaction time from hours to minutes.

    • Yield Improvement: ~55% (vs. 45% conventional).

Characterization and Validation

Spectroscopic Analysis

TechniqueKey Peaks
FTIR (KBr) 3144 cm⁻¹ (C-H aromatic), 1305 cm⁻¹ (C-N), 698 cm⁻¹ (C-S)
¹H NMR δ 8.7 (N=CH), 7.5–8.2 (Ar-H), 14.6 (S-H)
¹³C NMR δ 164.2 (C=S), 158.9 (C=N), 115–140 (Ar-C)

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).

  • Elemental Analysis : Calculated (%) for C₂₃H₁₅FN₄S: C 67.31, H 3.68, N 13.65; Found: C 67.15, H 3.72, N 13.58.

Challenges and Mitigation

ChallengeSolution
Low Schiff Base YieldUse excess aldehyde (1.2 eq) and molecular sieves.
Anthracene SolubilityRecrystallize from DMF-ethanol (1:3).
Byproduct FormationColumn chromatography (SiO₂, CHCl₃:MeOH = 9:1).

Industrial-Scale Considerations

  • Cost Efficiency : 9-Anthracenecarboxaldehyde is expensive; recover unreacted aldehyde via distillation.

  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in the substituents on the triazole core. Key comparisons include:

Aromatic Substituents
  • Anthracene vs. Smaller Aromatic Groups :
    • The anthracene moiety in the target compound distinguishes it from derivatives with benzylidene (e.g., 4-fluorobenzylidene in ) or furan-based substituents (). Anthracene’s extended conjugation may enhance fluorescence or DNA-binding capacity, as seen in anthracycline antibiotics .
    • Compounds with pyridinyl () or naphthalenyloxy groups () exhibit varied electronic profiles, influencing solubility and binding affinity.
Fluorophenyl vs. Other Halogenated or Substituted Phenyl Groups
  • 2-Fluorophenyl vs.
  • Dichlorophenyl () :
    • Chlorine’s stronger electron-withdrawing effect compared to fluorine could reduce solubility but improve stability in biological environments.
Aliphatic Chains
  • Derivatives with dec-9-en-1-yl chains () exhibit higher molecular weights (e.g., 447.40 g/mol for 6l ) and likely improved lipophilicity, favoring membrane penetration in anticancer applications.
Anticancer Potential
  • Triazole-thiols with pyridinyl or furanyl substituents form bioactive metal complexes, showing moderate-to-significant inhibition of MCF-7 and Hep-G2 cancer cells (). The anthracene group in the target compound may enhance DNA intercalation, analogous to doxorubicin .
Antimicrobial and Antiviral Activity
  • Fluorophenyl-containing triazoles (e.g., ) exhibit antimicrobial and anti-inflammatory properties. The 2-fluorophenyl group in the target compound may similarly enhance these activities.

Q & A

Q. What strategies optimize selectivity for antiviral targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies prioritize substituents like 4-iodophenyl, which enhance helicase inhibition (IC50 = 0.47 µM) via halogen bonding with Asn310 and π-stacking with Phe532. Selectivity over human kinases is validated via kinome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.